2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Description
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS 43229-01-2) is a brominated aromatic ketone characterized by a methoxy group at the para position and a nitro group at the meta position on the phenyl ring. It is a pale yellow to cream-colored crystalline powder and serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Formoterol Bromide, a long-acting β₂-adrenergic agonist used in asthma management . The compound’s reactivity stems from the electron-withdrawing nitro group, which activates the α-bromo ketone moiety for nucleophilic substitution reactions, and the methoxy group, which influences solubility and electronic effects .
Properties
IUPAC Name |
2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDMBUSCIDXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428559 | |
| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65447-49-6 | |
| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Methoxy-3-nitroacetophenone
The principal synthetic route to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is the bromination of 4-methoxy-3-nitroacetophenone. This method is well-documented and involves the electrophilic substitution of bromine at the α-position of the ketone group.
- Starting material: 4-methoxy-3-nitroacetophenone
- Brominating agent: Molecular bromine (Br2)
- Solvent: Chloroform (CHCl3) or dichloromethane (DCM) are commonly used
- Temperature: Ambient temperature (~20°C) or slightly lower to control reaction rate
- Reaction time: Approximately 30 minutes to avoid over-bromination
- Molar ratio: Equimolar amounts of bromine to substrate (1:1)
Procedure Summary:
- A solution of 4-methoxy-3-nitroacetophenone in chloroform is prepared and stirred.
- A solution of bromine in chloroform is added dropwise slowly to the stirred solution to ensure controlled bromination.
- The reaction mixture is stirred for about 30 minutes, monitored by thin-layer chromatography (TLC) to confirm conversion.
- Upon completion, water is added to quench the reaction, and the organic layer is separated.
- The organic phase is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from hot ethanol to yield the desired monobromo product as needle-shaped crystals.
Yield: Typically around 67% under these conditions.
- Prolonged reaction times or excess bromine can lead to the formation of dibromo derivatives, such as 4'-methoxy-3'-nitro-2,2-dibromoacetophenone.
- Careful control of reaction time and bromine equivalents is crucial to avoid over-bromination.
Industrial Scale Considerations
Industrial synthesis generally follows the same bromination principle but is optimized for scale, yield, and purity:
- Use of continuous flow reactors to maintain precise temperature and reagent addition rates.
- Automated monitoring systems for reaction progress.
- Optimization of solvent volumes and purification steps to reduce waste and improve throughput.
Reaction Mechanism Insights
The bromination occurs via the formation of an enol or enolate intermediate from the acetophenone, which then undergoes electrophilic attack by bromine at the α-carbon adjacent to the carbonyl group. The presence of electron-withdrawing nitro and electron-donating methoxy groups influences the reactivity and regioselectivity of the bromination.
Characterization Data Supporting Preparation
The synthesized compound is characterized by several spectroscopic and analytical techniques confirming its structure and purity:
| Property | Data |
|---|---|
| Molecular formula | C9H8BrNO4 |
| Molecular weight | 274.07 g/mol |
| Melting point | Approximately 90–91.5 °C (similar compounds) |
| 1H NMR (300 MHz, CDCl3) | δ 8.48 (d, J=2.3 Hz, 1H), 8.21 (dd, J=2.2, 8.8 Hz, 1H), 7.20 (d, J=8.9 Hz, 1H), 4.40 (s, 2H, CH2Br), 4.07 (s, 3H, OCH3) |
| 13C NMR (75 MHz, CDCl3) | δ 188.45 (C=O), 162.25, 156.68, 134.82, 126.76, 126.13, 113.55, 57.00 (OCH3), 29.89 (CH2Br) |
| GC-MS retention time | 14.36 minutes (120°C, 10°C/min ramp) |
Summary Table of Preparation Method
| Step | Details |
|---|---|
| Starting Material | 4-Methoxy-3-nitroacetophenone |
| Brominating Agent | Bromine (Br2) |
| Solvent | Chloroform (CHCl3) |
| Temperature | Room temperature (~20°C) |
| Reaction Time | 30 minutes |
| Molar Ratio (Br2:substrate) | 1:1 |
| Workup | Water quench, organic layer separation, drying, filtration |
| Purification | Recrystallization from hot ethanol |
| Yield | ~67% |
| Side Products | Dibromo derivatives if reaction prolonged or excess Br2 |
Research Findings and Notes
- The selective α-bromination is facilitated by the electron-withdrawing nitro group and electron-donating methoxy group, which modulate the electron density on the aromatic ring and the ketone.
- The reaction is sensitive to time and bromine equivalents; overbromination leads to dibromo derivatives.
- The compound is a useful intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules.
- Its crystal structure reveals stable molecular packing supported by hydrogen bonding and halogen interactions, which confirms the integrity of the synthesized compound.
Chemical Reactions Analysis
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis:
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties make it valuable in the development of anti-cancer agents and other therapeutic drugs. The compound's ability to undergo various chemical reactions allows for the creation of complex molecules essential for drug design.
Case Study:
In a study focusing on the synthesis of novel anti-cancer agents, researchers employed this compound as a key intermediate. The resulting compounds exhibited promising cytotoxic activity against cancer cell lines, indicating the compound's potential in oncological pharmacology .
Organic Synthesis
2. Versatile Building Block:
The compound serves as a versatile building block in organic synthesis, enabling chemists to explore new reaction pathways and develop innovative materials. Its halogenated structure facilitates nucleophilic substitution reactions, making it a critical component in synthesizing various organic compounds.
Data Table: Synthesis Pathways Using this compound
| Reaction Type | Description | Example Compound |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new products | 4-Methoxy-3-nitrophenyl derivatives |
| Coupling Reactions | Forms biaryl compounds through coupling | Biaryl-based pharmaceuticals |
| Reduction Reactions | Can be reduced to form alcohol derivatives | Alcohol derivatives for drug formulations |
Biological Research
3. Mechanistic Studies:
The compound is employed in biological research to investigate drug action mechanisms and cellular responses. Its use in studies helps elucidate how specific drugs interact with biological systems, contributing to the understanding of pharmacodynamics and pharmacokinetics.
Case Study:
A study utilized this compound to examine its effects on cellular signaling pathways. The results indicated that the compound modulated specific pathways relevant to inflammation, showcasing its potential as a therapeutic agent .
Material Science
4. Development of Advanced Materials:
In material science, this compound is used in developing new polymers and coatings. These materials exhibit enhanced durability and performance characteristics suitable for various industrial applications.
Data Table: Material Properties of Coatings Developed from this compound
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | Up to 300 °C | High-temperature applications |
| Chemical Resistance | Excellent | Coatings for corrosive environments |
| Mechanical Strength | High | Structural materials |
Analytical Chemistry
5. Standard for Analytical Methods:
The compound is also utilized as a standard in analytical chemistry for detecting and quantifying similar compounds within complex mixtures. Its role is crucial for quality control processes in pharmaceutical manufacturing.
Case Study:
In a quality control study, laboratories employed this compound as a reference standard to assess the purity of related compounds. The method demonstrated high sensitivity and specificity, ensuring compliance with regulatory standards .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Physical and Chemical Properties
- Melting Points : Hydroxy-substituted derivatives (e.g., 4-hydroxy-3-nitro, m.p. 138–140°C) exhibit higher melting points than methoxy analogues due to intermolecular hydrogen bonding .
- Reactivity : The α-bromo ketone moiety undergoes nucleophilic substitution (e.g., with amines or thiols) to form heterocycles or extended aromatic systems. Electron-withdrawing nitro groups accelerate these reactions compared to electron-donating substituents like methoxy .
Biological Activity
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, with the CAS number 65447-49-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₉H₈BrNO₄
- Molecular Weight: 274.07 g/mol
The compound features a bromo substituent and a nitrophenyl group, which are known to influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives exhibiting similar structural characteristics have shown promising results against various bacterial strains. A study published in ACS Omega demonstrated that certain acetamide derivatives displayed significant antibiofilm activity, outperforming standard antibiotics such as cefadroxil at comparable concentrations .
Anxiolytic Effects
Another area of interest is the anxiolytic potential of compounds structurally related to this compound. Research has indicated that modifications to the phenyl ring can enhance anxiolytic activity. A comprehensive evaluation of new anxiolytics revealed that specific derivatives exhibited potent effects in animal models, suggesting a pathway for further exploration of similar compounds .
The mechanisms underlying the biological activities of this compound are still being elucidated. The presence of the nitro group is hypothesized to play a crucial role in its reactivity and interaction with biological targets. This group may facilitate electron transfer processes that are critical for antibacterial and anxiolytic activities.
Study on Antibacterial Efficacy
In a comparative study examining various derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrophenyl moiety could significantly enhance antibacterial properties.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Derivative A | S. aureus | 25 µg/mL |
| Derivative B | P. aeruginosa | 40 µg/mL |
Anxiolytic Activity Evaluation
A separate investigation focused on the anxiolytic effects of structurally similar compounds demonstrated that certain modifications could lead to enhanced efficacy in reducing anxiety-like behaviors in rodent models. The study utilized behavioral assays to quantify the effects.
| Compound | Dosage (mg/kg) | Anxiety Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound 1 | 10 | 45 |
| Compound 2 | 20 | 60 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
